1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine core substituted with a 4-fluoro-1H-indazol-3-yl group at the 1-position and a 2-(5-methoxy-1H-indol-3-yl)ethyl carboxamide at the 3-position. The indazole and indole moieties are pharmacologically significant aromatic heterocycles, often found in kinase inhibitors due to their ability to engage in π-π stacking and hydrogen bonding with target proteins . The 4-fluoro substitution on the indazole enhances metabolic stability and electron-withdrawing effects, while the 5-methoxy group on the indole may improve solubility and modulate receptor interactions .
Properties
Molecular Formula |
C23H22FN5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O3/c1-32-15-5-6-18-16(10-15)13(11-26-18)7-8-25-23(31)14-9-20(30)29(12-14)22-21-17(24)3-2-4-19(21)27-28-22/h2-6,10-11,14,26H,7-9,12H2,1H3,(H,25,31)(H,27,28) |
InChI Key |
SDVVNOKDLFIIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the indazole and indole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and indazole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and hypothesized pharmacological implications compared to analogs from the provided evidence:
Detailed Analysis of Structural Variations
R1 Group Modifications
- Target vs. Compound: The target’s 4-fluoroindazole (R1) replaces the 4-methoxyphenyl group in .
- Target vs. Compound : While both compounds have fluorine, the target’s indazole vs. ’s fluorophenyl may alter steric and electronic interactions. Indazole’s planar structure could enhance binding to flat kinase pockets .
R2 Group Modifications
- Target vs. Compound: The 5-methoxyindole in the target’s R2 group may offer better solubility and receptor interaction than the non-methoxy indole in .
- Target vs.
Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
